molecular formula C6H14ClNO2 B1528172 (3-Methylmorpholin-3-yl)methanol hydrochloride CAS No. 1121-98-8

(3-Methylmorpholin-3-yl)methanol hydrochloride

Cat. No.: B1528172
CAS No.: 1121-98-8
M. Wt: 167.63 g/mol
InChI Key: VEDJNMDZCWVODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylmorpholin-3-yl)methanol hydrochloride (CAS 1121-98-8; molecular formula C₆H₁₄ClNO₂; molecular weight 167.63) is a morpholine derivative featuring a methyl group and a hydroxymethyl substituent at the 3-position of the morpholine ring, with the nitrogen atom protonated as a hydrochloride salt. Morpholine derivatives are widely used in pharmaceutical synthesis due to their versatility as building blocks for drug candidates.

Properties

IUPAC Name

(3-methylmorpholin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(4-8)5-9-3-2-7-6;/h7-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDJNMDZCWVODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-98-8
Record name 3-Morpholinemethanol, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-methylmorpholin-3-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(3-Methylmorpholin-3-yl)methanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a methyl group and a hydroxymethyl group, which may influence its interaction with biological targets. The hydrochloride salt form enhances solubility in aqueous environments, making it suitable for biological assays.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound against various bacterial strains. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating potent antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<0.125
Escherichia coli0.5
Klebsiella pneumoniae1.0
Acinetobacter baumannii2.0

These results suggest a broad-spectrum antibacterial effect, which is critical in addressing multi-drug resistant strains.

The mechanism through which this compound exerts its biological effects involves inhibition of bacterial topoisomerases, enzymes crucial for DNA replication and transcription. By binding to the active site of these enzymes, the compound disrupts DNA supercoiling, leading to cell death.

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness in vivo using a mouse model infected with Staphylococcus aureus. The results demonstrated significant reduction in bacterial load in treated mice compared to controls, indicating its potential as an antibacterial agent.
  • Toxicological Assessment : Another research investigated the toxicological profile of this compound. It was found to exhibit low toxicity in cell lines, with an IC50 value significantly higher than the effective concentrations used for antimicrobial activity, suggesting a favorable safety profile for therapeutic use.

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics when administered orally. Its solubility profile suggests good bioavailability, which is essential for effective therapeutic outcomes.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural analogs and their differences:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Structural Differences
(3-Methylmorpholin-3-yl)methanol hydrochloride 1121-98-8 C₆H₁₄ClNO₂ 167.63 3-methyl, 3-hydroxymethyl Parent compound
3-(Methoxymethyl)morpholine hydrochloride 218594-74-2 C₆H₁₄ClNO₂ 167.63 3-methoxymethyl Methoxy replaces hydroxymethyl
(R)-Morpholin-3-ylmethanol hydrochloride 218594-79-7 C₅H₁₂ClNO₂ 153.61 3-hydroxymethyl (R-configuration) Stereochemistry at 3-position
(4-Methylmorpholin-3-yl)methanol hydrochloride 106910-83-2 C₆H₁₄ClNO₂ 167.63 4-methyl, 3-hydroxymethyl Methyl shifted to 4-position
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride 1260812-78-9 C₆H₁₁ClF₃NO 205.61 Trifluoromethyl, pyrrolidine core Pyrrolidine ring replaces morpholine
[(3S)-3-Methyl-3-piperidyl]methanol hydrochloride 1956435-41-8 C₇H₁₆ClNO 165.66 Piperidine core, 3-methyl Piperidine ring replaces morpholine

Key Observations :

  • Stereochemistry: Enantiomers like (R)-Morpholin-3-ylmethanol hydrochloride may exhibit distinct biological activities due to chiral recognition in drug-target interactions .
  • Ring Modifications: Pyrrolidine and piperidine analogs (e.g., [3-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride) lack the morpholine oxygen, reducing polarity and hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility: The hydroxymethyl group in this compound enhances water solubility compared to non-polar analogs like the trifluoromethyl-pyrrolidine derivative .
  • Stability : Hydrochloride salts generally exhibit improved stability. For example, 3-Chlorophenmetrazine hydrochloride (CAS 2903889-68-7) remains stable for ≥5 years at -20°C, suggesting similar handling requirements for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methylmorpholin-3-yl)methanol hydrochloride
Reactant of Route 2
(3-Methylmorpholin-3-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.